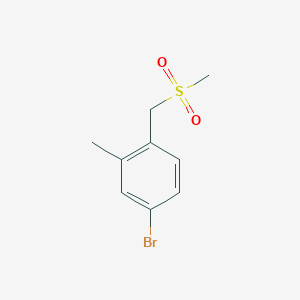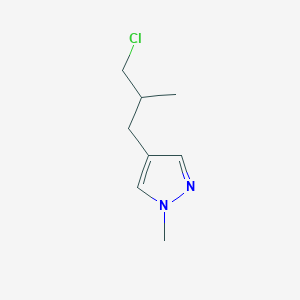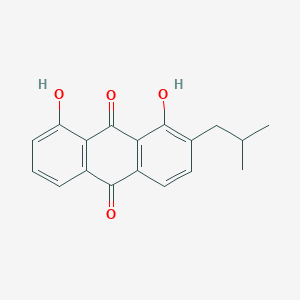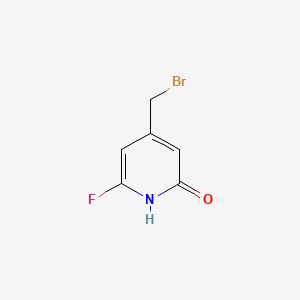
4-Bromomethyl-2-fluoro-6-hydroxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromomethyl-2-fluoro-6-hydroxypyridine is an organic compound that features a pyridine ring with a bromomethyl group at the 4th position, a fluorine atom at the 2nd position, and a hydroxyl group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-fluoro-6-hydroxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 4th position.
Industrial Production Methods
Industrial production of 4-Bromomethyl-2-fluoro-6-hydroxypyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromomethyl-2-fluoro-6-hydroxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new C-N, C-S, and C-O bonds.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, such as the reduction of the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like PCC in dichloromethane (DCM) at room temperature.
Reduction: Reagents like LiAlH4 in anhydrous ether under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 4-bromomethyl-2-fluoro-6-pyridone.
Reduction: Formation of 4-methyl-2-fluoro-6-hydroxypyridine.
Aplicaciones Científicas De Investigación
4-Bromomethyl-2-fluoro-6-hydroxypyridine has several scientific research applications:
Agrochemicals: It is used as a precursor in the production of pesticides and other agrochemicals, contributing to effective crop protection products.
Research and Development:
Mecanismo De Acción
The mechanism of action of 4-Bromomethyl-2-fluoro-6-hydroxypyridine depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromomethyl and fluorine groups can enhance the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylpyridine: Similar structure but lacks the bromomethyl and hydroxyl groups.
4-Bromomethyl-2-chloropyridine: Similar structure but has a chlorine atom instead of a fluorine atom.
6-Hydroxy-2-fluoropyridine: Similar structure but lacks the bromomethyl group.
Uniqueness
4-Bromomethyl-2-fluoro-6-hydroxypyridine is unique due to the combination of the bromomethyl, fluorine, and hydroxyl groups on the pyridine ring.
Propiedades
Fórmula molecular |
C6H5BrFNO |
|---|---|
Peso molecular |
206.01 g/mol |
Nombre IUPAC |
4-(bromomethyl)-6-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5BrFNO/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H,9,10) |
Clave InChI |
RIPNKQSQRMDELV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


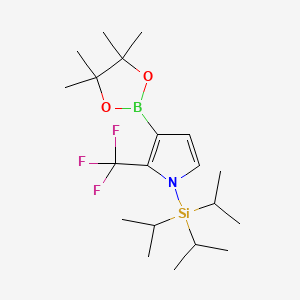

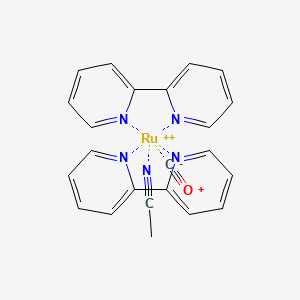
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)
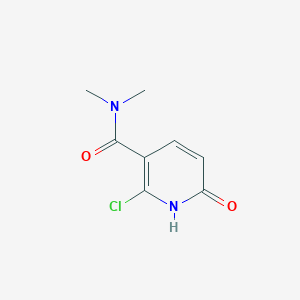
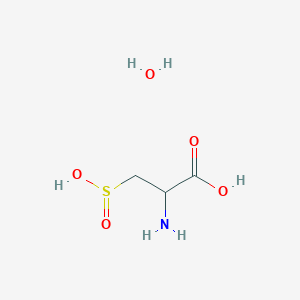
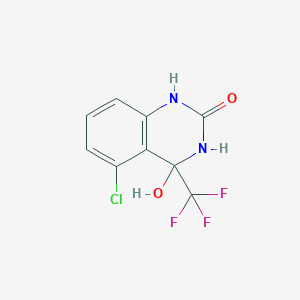
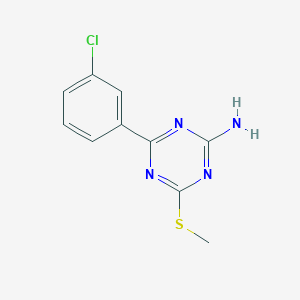
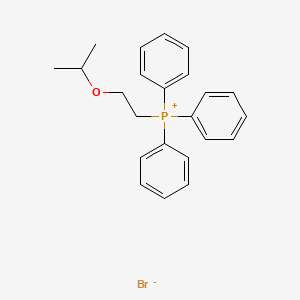
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
